(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine

Catalog No.
S13873587
CAS No.
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine

Product Name

(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine

IUPAC Name

(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-7-4-2-3-5-8(7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1

InChI Key

KZEFZXPGEZBFNW-VHSXEESVSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC2N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2C[C@H]2N

(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine is a chiral organic compound characterized by a cyclopropane ring with an ortho-tolyl group attached. Its molecular formula is C10H13NC_{10}H_{13}N, and it has a molecular weight of 147.22 g/mol. The compound's stereochemistry, denoted by the (1R,2S) configuration, indicates specific spatial arrangements of its atoms that can significantly influence its chemical behavior and biological activity. The presence of the ortho-tolyl group is particularly notable as it can affect the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and organic synthesis .

The chemical reactivity of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine is primarily determined by its cyclopropane structure, which is known for undergoing ring-opening reactions under certain conditions. This compound can participate in various reactions such as:

  • Amination Reactions: The introduction of amine groups can be achieved through nucleophilic substitution processes.
  • Cyclopropanation Reactions: This includes methods like the Simmons-Smith reaction, where the cyclopropane ring is formed from alkenes using a zinc-copper couple.
  • Electrophilic Aromatic Substitution: The ortho-tolyl group can undergo electrophilic substitution reactions, leading to further functionalization of the aromatic ring .

(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine has shown potential biological activity, particularly in pharmacological contexts. Its unique structure allows it to interact with various biological targets, including:

  • Receptors: It may act as a ligand for certain receptors, influencing signaling pathways.
  • Enzymes: The compound could modulate enzyme activity through competitive inhibition or allosteric effects, depending on its binding affinity and specificity.

Research into its biological properties is ongoing, with studies focusing on its potential therapeutic applications .

The synthesis of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine typically involves several key steps:

  • Cyclopropanation: Formation of the cyclopropane ring from an olefin precursor via methods such as the Simmons-Smith reaction.
  • Amination: Introduction of the amine group through various synthetic pathways, including nucleophilic substitution or reductive amination.

These methods can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .

The applications of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine span several fields:

  • Organic Synthesis: It serves as a versatile building block for constructing more complex molecules in organic chemistry.
  • Pharmaceutical Development: The compound may be utilized in drug design due to its potential biological activities.
  • Research: It can be employed in studies focused on enzyme-substrate interactions or receptor binding dynamics .

Interaction studies involving (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine typically focus on its binding properties with various biological macromolecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are commonly used to assess these interactions .

Several compounds share structural similarities with (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
(1R,2S)-2-(p-Tolyl)cyclopropan-1-amineContains a para-tolyl group instead of orthoDifferences in sterics may influence reactivity
(1R,2S)-2-Phenylcyclopropan-1-amineFeatures a phenyl group instead of a tolyl groupVariations in electronic properties compared to tolyl
(1R,2S)-2-(m-Tolyl)cyclopropan-1-amineContains a meta-tolyl groupDifferent spatial arrangement affects interactions

The uniqueness of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine lies in the specific positioning of the tolyl group, which can significantly impact its chemical reactivity and biological activity compared to other cyclopropane derivatives .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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